molecular formula C15H20F3N3O2 B6963887 4-hydroxy-N-(3-pyridin-2-ylpropyl)-4-(trifluoromethyl)piperidine-1-carboxamide

4-hydroxy-N-(3-pyridin-2-ylpropyl)-4-(trifluoromethyl)piperidine-1-carboxamide

Cat. No.: B6963887
M. Wt: 331.33 g/mol
InChI Key: ZRPUNEFXYNYTPK-UHFFFAOYSA-N
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Description

4-hydroxy-N-(3-pyridin-2-ylpropyl)-4-(trifluoromethyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(3-pyridin-2-ylpropyl)-4-(trifluoromethyl)piperidine-1-carboxamide typically involves multi-step organic reactions. The starting materials may include pyridine derivatives, piperidine, and trifluoromethyl-containing reagents. Common synthetic routes may involve:

    Nucleophilic substitution: reactions to introduce the pyridinyl group.

    Amidation: reactions to form the carboxamide linkage.

    Hydroxylation: to introduce the hydroxy group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: to enhance reaction rates.

    Purification techniques: such as crystallization or chromatography.

    Scalability: considerations to ensure the process is economically viable.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-(3-pyridin-2-ylpropyl)-4-(trifluoromethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, dichloromethane, and water.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

    Synthesis of novel derivatives: Used as a building block for creating new compounds with potential biological activity.

Biology

    Enzyme inhibition studies: Investigated for its ability to inhibit specific enzymes.

Medicine

    Drug development: Explored for potential therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry

    Material science: Studied for its potential use in creating new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(3-pyridin-2-ylpropyl)-4-(trifluoromethyl)piperidine-1-carboxamide would depend on its specific biological target. Generally, it may involve:

    Binding to a specific enzyme or receptor: Modulating its activity.

    Interfering with cellular pathways: Affecting cell signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-N-(3-pyridin-2-ylpropyl)piperidine-1-carboxamide: Lacks the trifluoromethyl group.

    4-hydroxy-N-(3-pyridin-2-ylpropyl)-4-methylpiperidine-1-carboxamide: Contains a methyl group instead of a trifluoromethyl group.

Uniqueness

    Trifluoromethyl group: Enhances lipophilicity and metabolic stability.

    Hydroxy group: Provides additional sites for hydrogen bonding, potentially increasing biological activity.

Properties

IUPAC Name

4-hydroxy-N-(3-pyridin-2-ylpropyl)-4-(trifluoromethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N3O2/c16-15(17,18)14(23)6-10-21(11-7-14)13(22)20-9-3-5-12-4-1-2-8-19-12/h1-2,4,8,23H,3,5-7,9-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPUNEFXYNYTPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(F)(F)F)O)C(=O)NCCCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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